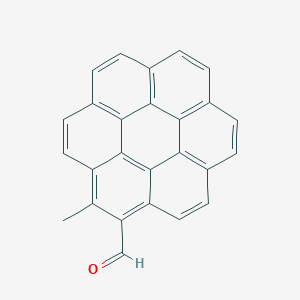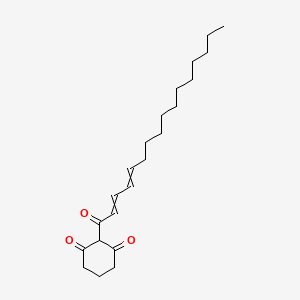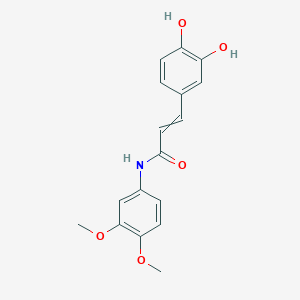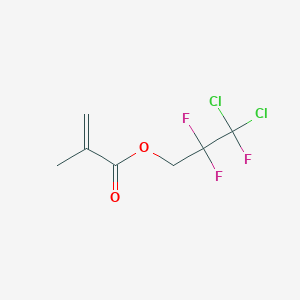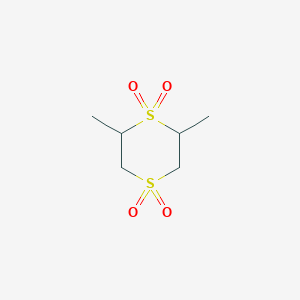
1,4-Dithiane, 2,6-dimethyl-, 1,1,4,4-tetraoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dithiane, 2,6-dimethyl-, 1,1,4,4-tetraoxide is an organosulfur compound with the molecular formula C6H12O4S2. This compound is a derivative of 1,4-dithiane, which is a six-membered ring containing two sulfur atoms at the 1 and 4 positions. The addition of methyl groups at the 2 and 6 positions and the presence of four oxygen atoms as tetraoxide groups make this compound unique.
Métodos De Preparación
The synthesis of 1,4-Dithiane, 2,6-dimethyl-, 1,1,4,4-tetraoxide typically involves the oxidation of 2,6-dimethyl-1,4-dithiane. The parent compound, 1,4-dithiane, can be synthesized by the alkylation of 1,2-ethanedithiol with 1,2-dibromoethane . The oxidation process to form the tetraoxide derivative can be achieved using strong oxidizing agents such as hydrogen peroxide or peracids under controlled conditions .
Análisis De Reacciones Químicas
1,4-Dithiane, 2,6-dimethyl-, 1,1,4,4-tetraoxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the tetraoxide groups back to sulfides or thiols.
Substitution: The methyl groups at the 2 and 6 positions can undergo substitution reactions with nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,4-Dithiane, 2,6-dimethyl-, 1,1,4,4-tetraoxide has several applications in scientific research:
Biology: The compound’s unique structure allows it to be used in the study of sulfur-containing biomolecules and their interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to undergo various chemical transformations.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,4-Dithiane, 2,6-dimethyl-, 1,1,4,4-tetraoxide involves its ability to undergo redox reactions. The compound can act as both an oxidizing and reducing agent, depending on the reaction conditions. Its molecular targets include sulfur-containing biomolecules and enzymes involved in redox processes. The pathways involved in its action are related to the formation and cleavage of sulfur-oxygen bonds .
Comparación Con Compuestos Similares
1,4-Dithiane, 2,6-dimethyl-, 1,1,4,4-tetraoxide can be compared to other similar compounds such as:
1,3-Dithiane: Known for its use as a carbonyl protecting group and in umpolung reactions.
1,4-Dithiane: The parent compound, which lacks the methyl and tetraoxide groups, making it less reactive.
2,3-Dihydro-1,4-dithiins: These compounds have similar sulfur-containing ring structures but differ in their oxidation states and reactivity. The uniqueness of this compound lies in its specific substitution pattern and oxidation state, which confer distinct chemical properties and reactivity.
Propiedades
Número CAS |
112401-28-2 |
|---|---|
Fórmula molecular |
C6H12O4S2 |
Peso molecular |
212.3 g/mol |
Nombre IUPAC |
2,6-dimethyl-1,4-dithiane 1,1,4,4-tetraoxide |
InChI |
InChI=1S/C6H12O4S2/c1-5-3-11(7,8)4-6(2)12(5,9)10/h5-6H,3-4H2,1-2H3 |
Clave InChI |
CFJQMGDGBFDFHE-UHFFFAOYSA-N |
SMILES canónico |
CC1CS(=O)(=O)CC(S1(=O)=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


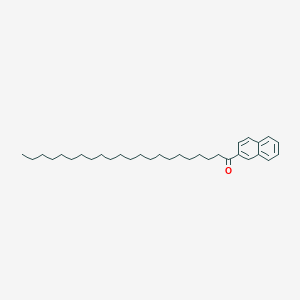
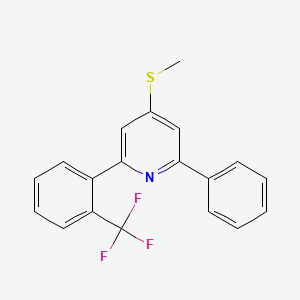

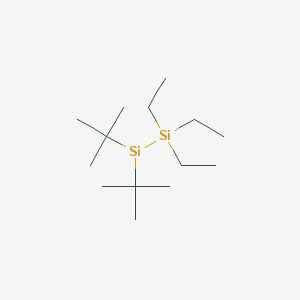
![4-[Bis(4-butylphenyl)amino]benzaldehyde](/img/structure/B14305613.png)
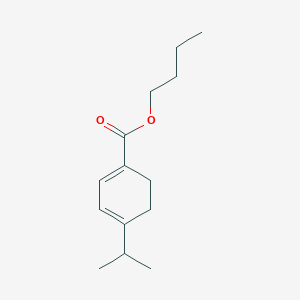
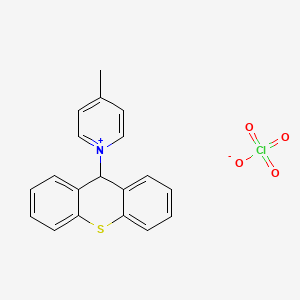
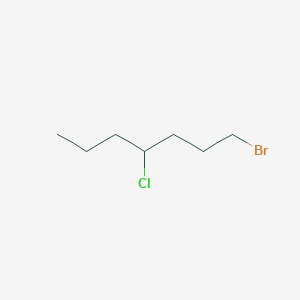
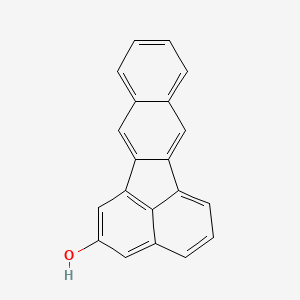
![1-{[4-(9-Oxo-5,9-dihydrophenazin-2-yl)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14305658.png)
